molecular formula C7H4BrCl3 B1342785 1-(Bromomethyl)-2,3,5-trichlorobenzene CAS No. 130800-83-8

1-(Bromomethyl)-2,3,5-trichlorobenzene

Cat. No. B1342785
CAS RN: 130800-83-8
M. Wt: 274.4 g/mol
InChI Key: IPFQCETYZRPQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-2,3,5-trichlorobenzene, also known as 1-Bromo-2,3,5-trichlorobenzene (1-BCB), is an organobromine compound. It is a colorless, crystalline solid with a pungent odor. 1-BCB is widely used as an intermediate in the production of a variety of chemicals, including herbicides, insecticides, and pharmaceuticals. It is also used as a flame retardant and as a solvent in the production of polymers. The compound has a wide range of applications in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Crystallography and Structural Analysis

Research into the solvates of related bromomethyl and trichlorobenzene derivatives has contributed significantly to crystallography. For example, studies on 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene solvates revealed diverse crystalline structures determined by X-ray diffraction. These findings help understand the packing of molecules in solids, which is crucial for designing materials with specific properties (Szlachcic, Migda, & Stadnicka, 2007).

Synthesis of Chemical Compounds

The synthesis of non-peptide small molecular antagonists involves bromomethyl and trichlorobenzene derivatives. These compounds are essential for developing new medications and understanding chemical reactions (Bi, 2015). Additionally, the preparation of N-Piperidine benzamides CCR5 antagonists showcases the role of these derivatives in synthesizing molecules with potential therapeutic applications (Cheng De-ju, 2015).

Catalysis

Research on catalytic oxidation of chlorinated benzenes over V2O5/TiO2 catalysts highlights the influence of chlorine substituents, such as those in trichlorobenzene, on oxidation rates and reaction pathways. This work has implications for environmental remediation and industrial processes (Wang et al., 2015).

Materials Science

The development of crosslinked polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells uses trifunctional bromomethyls containing crosslinkers. These materials demonstrate improved durability and performance, critical for sustainable energy technologies (Yang et al., 2018).

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of chemical compounds, including physical and health hazards, precautions for safe handling and use, and procedures for dealing with spills or leaks .

Future Directions

The future directions in the study of halogenated hydrocarbons could involve finding safer and more efficient methods for their synthesis, studying their reactivity to develop new chemical reactions, and investigating their potential applications in various fields .

properties

IUPAC Name

1-(bromomethyl)-2,3,5-trichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFQCETYZRPQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599361
Record name 1-(Bromomethyl)-2,3,5-trichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130800-83-8
Record name 1-(Bromomethyl)-2,3,5-trichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130800-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2,3,5-trichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 7.6 grams (0.028 mole) of phosphorus tribromide in 200 mL of toluene was stirred, and 17.0 grams (0.080 mole) of 2,3,5-trichlorophenylmethanol was washed into the reaction vessel with about 5 mL of toluene. Upon completion of addition, the reaction mixture was stirred at ambient temperature for about 16 hours. The reaction mixture was then concentrated under reduced pressure to a residue. The residue was dissolved in ethyl acetate and washed with three portions of water. The organic layer was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding 21.2 grams of 2,3,5-trichlorophenylmethyl bromide. The NMR spectrum was consistent with the proposed structure.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.